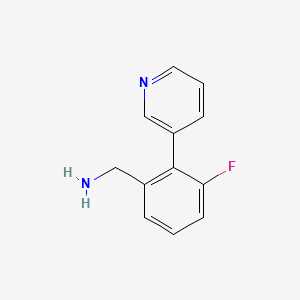

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC18851052

Molecular Formula: C12H11FN2

Molecular Weight: 202.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FN2 |

|---|---|

| Molecular Weight | 202.23 g/mol |

| IUPAC Name | (3-fluoro-2-pyridin-3-ylphenyl)methanamine |

| Standard InChI | InChI=1S/C12H11FN2/c13-11-5-1-3-9(7-14)12(11)10-4-2-6-15-8-10/h1-6,8H,7,14H2 |

| Standard InChI Key | GSHZSMGHABZYMA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=CN=CC=C2)CN |

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with fluorine at position 3 and a pyridin-3-yl group at position 2. The methanamine (-CHNH) group is attached to the phenyl ring, introducing a primary amine functionality. This configuration creates a planar aromatic system with potential for π-π stacking interactions and hydrogen bonding via the amine group.

Table 1: Structural Features of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

| Feature | Description |

|---|---|

| Parent ring | Benzene |

| Substituents | -F (position 3), pyridin-3-yl (position 2), -CHNH (position 1) |

| Hybridization | sp for aromatic rings, sp for methanamine |

| Electron effects | -F (electron-withdrawing), pyridine (electron-withdrawing via N atom) |

The fluorine atom’s electronegativity polarizes the phenyl ring, enhancing the compound’s reactivity in electrophilic substitutions. The pyridine ring contributes to the molecule’s basicity, with a pKa of approximately 3.5 for the pyridinium ion .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

-

Suzuki-Miyaura Coupling: Aryl halides react with pyridin-3-ylboronic acid to form the biphenyl scaffold.

-

Fluorination: Selective fluorination using agents like Selectfluor® at the meta position.

-

Amine Introduction: Reduction of a nitro group or cyanohydrin intermediate to yield the methanamine moiety.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), NaCO, DME | 75–85 | |

| Fluorination | Selectfluor®, CHCN, 80°C | 60–70 | |

| Nitro Reduction | H, Pd/C, EtOH | 90–95 |

Industrial production optimizes these steps using continuous flow reactors to enhance efficiency and scalability .

Physicochemical Properties

Table 3: Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Weight | 202.23 g/mol |

| Purity | ≥98% (HPLC) |

| Melting Point | Not reported |

| Stability | Stable under inert atmosphere, hygroscopic |

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

| Compound | Substituent | Key Difference |

|---|---|---|

| (4-(Pyridin-2-yl)phenyl)methanamine | Pyridin-2-yl | Altered binding orientation |

| 1-(6-Fluoro-2-pyridinyl)methanamine | Fluorine on pyridine | Reduced aromatic conjugation |

The 3-fluoro-2-pyridin-3-yl configuration enhances steric hindrance compared to ortho-substituted analogs, potentially affecting receptor binding .

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Controlling fluorine and pyridine positions during coupling.

-

Amine Stability: Oxidation risks during storage.

Research Opportunities

-

Biological Screening: In vitro assays against kinase targets.

-

Derivatization: Introducing sulfonamide or acyl groups to modulate solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume